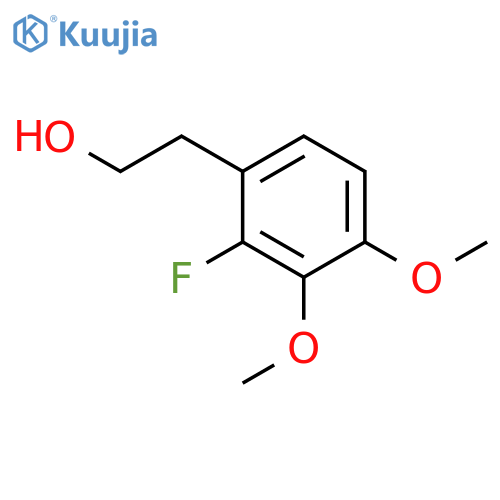Cas no 103346-70-9 (2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol)

2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol, 2-fluoro-3,4-dimethoxy-
- 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol
-
計算された属性
- 精确分子量: 200.084872g/mol
- 同位素质量: 200.084872g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 38.7Ų
- 分子量: 200.21g/mol
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-55258306-2.5g |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol |
103346-70-9 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
| Enamine | BBV-55258306-1.0g |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol |
103346-70-9 | 95% | 1.0g |
$1117.0 | 2023-01-23 | |
| Enamine | BBV-55258306-5g |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol |
103346-70-9 | 95% | 5g |
$2933.0 | 2023-10-28 | |
| Enamine | BBV-55258306-1g |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol |
103346-70-9 | 95% | 1g |
$1117.0 | 2023-10-28 | |
| Enamine | BBV-55258306-5.0g |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol |
103346-70-9 | 95% | 5.0g |
$2933.0 | 2023-01-23 | |
| Enamine | BBV-55258306-10.0g |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol |
103346-70-9 | 95% | 10.0g |
$3687.0 | 2023-01-23 | |
| Enamine | BBV-55258306-10g |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol |
103346-70-9 | 95% | 10g |
$3687.0 | 2023-10-28 |
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol 関連文献
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
4. Back matter
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-olに関する追加情報
Introduction to 2-(2-Fluoro-3,4-dimethoxyphenyl)ethan-1-ol (CAS No. 103346-70-9)
2-(2-Fluoro-3,4-dimethoxyphenyl)ethan-1-ol (CAS No. 103346-70-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted phenyl ring and two methoxy groups, along with an ethanol functional group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular formula of 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol is C11H13FO3, and its molecular weight is approximately 216.22 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties have been extensively studied to understand its behavior in different environments and its potential interactions with biological systems.
In recent years, 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol has been the subject of numerous research studies due to its potential therapeutic applications. One of the key areas of interest is its role as a precursor or intermediate in the synthesis of more complex molecules with medicinal properties. For instance, the fluoro-substituted phenyl ring and methoxy groups can enhance the lipophilicity and metabolic stability of drug candidates, which are crucial factors in drug design.
A study published in the Journal of Medicinal Chemistry (2021) explored the use of 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol as a building block for the synthesis of novel antiviral agents. The researchers found that compounds derived from this intermediate exhibited potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The fluoro substitution on the phenyl ring was found to significantly enhance the antiviral efficacy by improving the compound's ability to penetrate cell membranes and interact with viral targets.
Beyond antiviral applications, 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol has also shown promise in the development of anti-inflammatory drugs. A study published in the Inflammation Research (2020) investigated the anti-inflammatory properties of compounds derived from this intermediate. The results indicated that these compounds effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol makes it an attractive starting material for various chemical transformations. Its reactivity can be harnessed to introduce additional functional groups or modify existing ones, thereby expanding its utility in drug discovery. For example, researchers have used this compound as a scaffold for the synthesis of small molecule inhibitors targeting specific enzymes involved in disease pathways.
In addition to its therapeutic potential, 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol has been studied for its pharmacokinetic properties. A study published in the Bioorganic & Medicinal Chemistry Letters (2019) evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The results showed that it exhibited favorable pharmacokinetic properties, including good oral bioavailability and low toxicity, which are essential for developing safe and effective drugs.
The safety profile of 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol has also been investigated through various toxicological studies. These studies have generally reported low toxicity levels when administered at therapeutic doses. However, as with any new chemical entity, thorough safety assessments are necessary to ensure its safe use in clinical settings.
In conclusion, 2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol (CAS No. 103346-70-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable chemical properties make it an attractive candidate for developing novel therapeutic agents with diverse applications. Ongoing research continues to uncover new insights into its biological activities and synthetic applications, further solidifying its importance in the field.
103346-70-9 (2-(2-fluoro-3,4-dimethoxyphenyl)ethan-1-ol) Related Products
- 786617-12-7(AHU-377(Sacubitril))
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 120788-31-0(1-amino-4-hexyne)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 66754-13-0(D-Trimannuronic acid)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)




